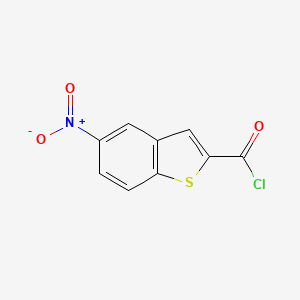

5-Nitro-1-benzothiophene-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-1-benzothiophene-2-carbonyl chloride (5-NBTC) is a chemical compound that has a wide range of applications in scientific research. It is a colorless, volatile, and highly toxic liquid that is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-NBTC is an important intermediate in the synthesis of a variety of compounds, including those used in the treatment of cancer and other diseases. In addition, 5-NBTC has been studied extensively in the fields of biochemistry and physiology, and its mechanism of action has been elucidated.

Applications De Recherche Scientifique

Facile Synthesis of Complex Compounds

- 5-Nitro-1-benzothiophene-2-carbonyl chloride plays a crucial role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a process involving multiple steps including Knoevenagel reaction and treatment with thionyl chloride (Havaldar, Bhise, & Burudkar, 2004).

Crystallography and Structural Analysis

- It is instrumental in the study of crystal structures. The carbonyl chloride group, similar to that in this compound, has been observed to show disorder in various orientations, aiding in the understanding of molecular and crystal structures (Wang et al., 2009).

Application in Friedel-Crafts Reactions

- This compound is used in Friedel-Crafts reactions. For example, it participates in the formation of 3-aryl-5-nitroisocoumarins under specific conditions, demonstrating its utility in organic synthesis and chemical transformations (Sunderland, Thompson, & Threadgill, 2007).

Synthesis of Novel Organic Molecules

- The compound is used in the synthesis of novel organic molecules such as selenophene derivatives, where it reacts with various substrates to produce compounds with potential applications in medicinal chemistry and materials science (Yur'ev, Magdesieva, & Lesyak, 1968).

Development of Organic Semiconductors

- In the field of electronics and materials science, derivatives of this compound are used in developing organic semiconductors, demonstrating its potential in creating advanced electronic materials (He et al., 2017).

Safety and Hazards

Safety data indicates that 5-nitro-1-benzothiophene-2-carbonyl chloride can cause severe skin burns and eye damage . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . Contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Propriétés

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

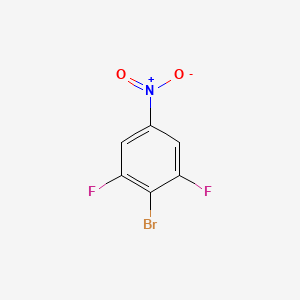

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86010-32-4 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)